methyl N-methyl-2-nitroethanimidothioate
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Overview
Description
Methyl N-methyl-2-nitroethanimidothioate is an organic compound with the chemical formula C4H8N2O2S. It is known for its unique structure, which includes a nitro group, a thioether, and an imidothioate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-methyl-2-nitroethanimidothioate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process often includes steps such as distillation and crystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-2-nitroethanimidothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as nitroso compounds, amines, and substituted thioethers .
Scientific Research Applications
Methyl N-methyl-2-nitroethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl N-methyl-2-nitroethanimidothioate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The thioether group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(methylthio)-2-nitroethenamine
- 1-methylthio-1-methylamino-2-nitroethylene
- N-methyl-1-(methylsulfanyl)-2-nitroethenamine
Uniqueness
Methyl N-methyl-2-nitroethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
69340-48-3 |
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Molecular Formula |
C4H8N2O2S |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
methyl N-methyl-2-nitroethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3H2,1-2H3 |
InChI Key |
LRUSFQFDOYYMKM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C[N+](=O)[O-])SC |
Origin of Product |
United States |
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